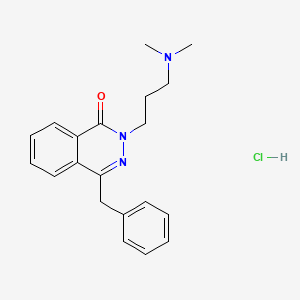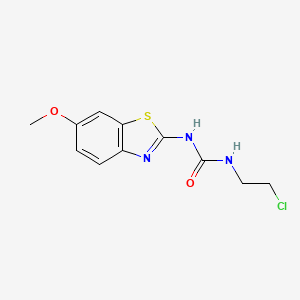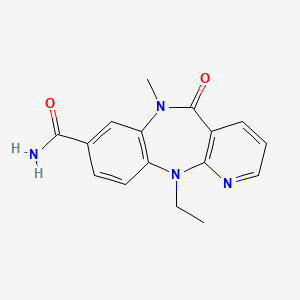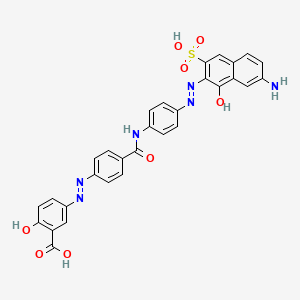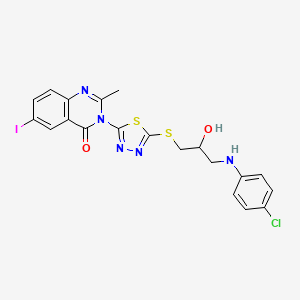
1-Ethylquinolin-1-ium;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylquinolin-1-ium;hydroiodide, also known as 1-ethylquinolinium iodide, is an organic compound belonging to the quinoline family. It is characterized by its light yellow to orange crystalline appearance and is known for its hygroscopic nature. The compound has a molecular formula of C11H12IN and a molecular weight of 285.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-1-ium;hydroiodide is typically synthesized through the reaction of 1-ethylquinoline with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}9\text{H}7\text{N} + \text{HI} \rightarrow \text{C}{11}\text{H}{12}\text{IN} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 1-ethylquinoline is reacted with hydroiodic acid. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: 1-Ethylquinolin-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form 1-ethylquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 1-Ethylquinoline.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-Ethylquinolin-1-ium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-ethylquinolin-1-ium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
類似化合物との比較
Quinaldine Red: A similar compound used as a dye and in analytical chemistry.
1-Ethylquinolinium Bromide: Another quinoline derivative with similar properties but different halide ion.
1-Methylquinolinium Iodide: A methyl-substituted analogue with distinct chemical behavior.
Uniqueness: 1-Ethylquinolin-1-ium;hydroiodide is unique due to its specific iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide or chloride counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
分子式 |
C11H13IN+ |
|---|---|
分子量 |
286.13 g/mol |
IUPAC名 |
1-ethylquinolin-1-ium;hydroiodide |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1; |
InChIキー |
PMYUGMDDIBOXQM-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






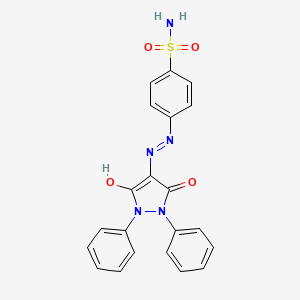
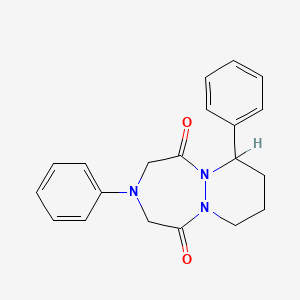
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
